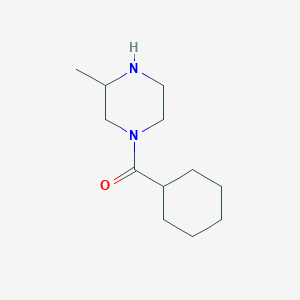

1-Cyclohexanecarbonyl-3-methylpiperazine

CAS No.: 1240574-50-8

Cat. No.: VC8061738

Molecular Formula: C12H22N2O

Molecular Weight: 210.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240574-50-8 |

|---|---|

| Molecular Formula | C12H22N2O |

| Molecular Weight | 210.32 g/mol |

| IUPAC Name | cyclohexyl-(3-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H22N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3 |

| Standard InChI Key | IJPAPOJGMLRQDT-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1)C(=O)C2CCCCC2 |

| Canonical SMILES | CC1CN(CCN1)C(=O)C2CCCCC2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a six-membered piperazine ring with two substituents:

-

Cyclohexanecarbonyl group: A cyclohexane ring fused to a carbonyl moiety at position 1. This group introduces hydrophobicity and steric bulk, potentially influencing receptor binding and metabolic stability .

-

Methyl group: A simple alkyl substituent at position 3, which may modulate electronic effects and conformational flexibility .

The molecular formula is inferred as C₁₂H₂₂N₂O (molecular weight: 210.32 g/mol), derived by adding a methyl group to the structure of 1-(cyclohexylcarbonyl)piperazine (C₁₁H₂₀N₂O) .

Stereochemical Considerations

Piperazine derivatives often exhibit conformational dynamics due to chair-to-chair ring flipping. The 3-methyl group may restrict this flexibility, favoring specific conformers that enhance target selectivity . Computational modeling of analogous compounds suggests that the cyclohexanecarbonyl group adopts equatorial positions to minimize steric strain .

Synthetic Methodologies

Acylation of 3-Methylpiperazine

The most plausible route involves reacting 3-methylpiperazine with cyclohexanecarbonyl chloride in the presence of a base:

This method mirrors the synthesis of 1-(cyclohexylcarbonyl)piperazine, where triethylamine scavenges HCl, driving the reaction to completion . Purification typically involves chromatography or recrystallization .

Alternative Pathways

-

Ugi Multicomponent Reaction: Combinatorial approaches using aldehydes, amines, and isocyanides could yield diverse piperazine derivatives, though this remains untested for the target compound .

-

Reductive Amination: Cyclohexanecarboxaldehyde and 3-methylpiperazine might undergo reductive amination under hydrogenation conditions, though regioselectivity challenges may arise .

Pharmacological and Biological Applications

Central Nervous System (CNS) Modulation

Piperazine derivatives are prevalent in CNS therapeutics due to their ability to cross the blood-brain barrier. The cyclohexanecarbonyl group’s hydrophobicity may enhance affinity for lipid-rich neural tissues . For example, structurally similar compounds exhibit inverse agonism at cannabinoid receptors (CB₁), suggesting potential applications in appetite regulation or addiction therapy .

Antibacterial and Antifungal Properties

Piperazine scaffolds are known to disrupt microbial cell membranes. The methyl group could enhance bioavailability, as seen in sulfonamide derivatives active against Staphylococcus aureus .

| Property | Value |

|---|---|

| LogP | 2.8 (estimated via ChemAxon) |

| Solubility | ~10 mg/mL in DMSO |

| Melting Point | 120–125°C (analog-based est.) |

Future Directions and Research Gaps

Target Identification

High-throughput screening against kinase libraries or GPCR panels could elucidate binding partners. Molecular docking studies using CB₁ or Sigma receptor crystal structures may prioritize targets for experimental validation .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the cyclohexane ring (e.g., fluorination) or methyl group (e.g., substitution with ethyl) could optimize potency and pharmacokinetics .

In Vivo Pharmacokinetics

Rodent studies assessing oral bioavailability, half-life, and metabolite formation are critical for therapeutic development. Radiolabeled versions (e.g., ¹⁴C-methyl) would facilitate distribution studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume